molecular formula C15H11ClN2O2S B2885533 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-58-7

2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B2885533
CAS No.: 320421-58-7
M. Wt: 318.78
InChI Key: FOWCJGFQJPZWFU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a high-purity chemical compound with the molecular formula C 15 H 11 ClN 2 O 2 S and a molecular weight of 318.78 g/mol . This benzamide derivative is provided with a guaranteed purity of 98.0%, making it suitable for demanding research applications where consistency and reliability are critical . The compound's structure features a chlorinated benzamide group linked to a 3-cyano-4-(methylsulfinyl)phenyl moiety, which may contribute to its electronic properties and potential biological activity. This compound is representative of a class of benzenecarboxamide derivatives that have demonstrated significant research utility in various scientific fields. Structurally related compounds have been investigated as key intermediates in medicinal chemistry research for developing potential therapeutic agents, including benzenesulfonamide derivatives studied for their pharmacological effects . The specific stereoelectronic properties imparted by the sulfinyl group and cyano substitution pattern make this compound of particular interest in structure-activity relationship studies and molecular design. Researchers utilize this compound exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. For long-term stability, the compound should be stored under recommended conditions, protected from moisture and light.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCJGFQJPZWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its chemical properties may be exploited to develop new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The cyano and methylsulfinyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action are still under investigation. it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Example: 2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzenecarboxamide (CAS 320421-42-9)

  • Structural Differences :
    • Replaces methylsulfinyl (-S(O)CH₃) with methylsulfanyl (-SCH₃).
    • Additional 4,5-difluoro substitution on the benzamide ring.
  • Impact on Properties :
    • The sulfide group (-SCH₃) reduces polarity compared to sulfinyl, lowering solubility in polar solvents.
    • Fluorine atoms increase electronegativity and metabolic stability, common in agrochemicals like herbicides or fungicides.
  • Application : Likely used in crop protection due to fluorine’s resistance to enzymatic degradation .

Example : 2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin)

  • Structural Differences: Contains nitro (-NO₂), trifluoromethyl (-CF₃), and ethylamine groups instead of cyano and sulfinyl.
  • Application : A plant growth regulator targeting cell elongation in tobacco .

Pharmaceutical Analogs

Example: 2-Chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide (CAS 866041-25-0)

  • Structural Differences: Replaces the 3-cyano-4-(methylsulfinyl)phenyl group with a chromeno-pyrimidinyl heterocycle.
  • Impact on Properties: Chromeno-pyrimidine moiety increases aromatic surface area, enhancing interactions with protein targets (e.g., kinases). Higher topological polar surface area (64.1 Ų vs. ~50–60 Ų in simpler benzamides) suggests improved solubility and bioavailability.
  • Application: Potential kinase inhibitor or anticancer agent due to fused heterocyclic systems .

Key Property Comparison

Property Target Compound (Hypothetical) 320421-42-9 866041-25-0
Molecular Weight ~335–340 g/mol 338.8 g/mol 337.8 g/mol
XLogP3 (Lipophilicity) ~2.5–3.5 Not reported 3.2
Hydrogen Bond Acceptors 5–6 5 4
Rotatable Bonds 3–4 4 2
Applications Pharmaceutical research Agrochemical Kinase inhibition

Functional Group Influence

  • Methylsulfinyl (-S(O)CH₃): Enhances polarity and hydrogen-bonding capacity vs.
  • Cyano (-CN): Stabilizes aromatic rings via electron withdrawal, common in kinase inhibitors (e.g., imatinib derivatives).
  • Chloro (-Cl) : Improves metabolic stability and lipophilicity, aiding membrane permeability .

Biological Activity

2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies, and presenting relevant data in tables.

  • Molecular Formula : C15H12ClN2O2S
  • Molecular Weight : 320.78 g/mol
  • CAS Number : Notably, this compound may be related to derivatives such as 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which has similar structural characteristics and biological implications .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-4-methylsulfonyl phenyl compounds have shown potent activity against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA)
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

In a study evaluating a series of synthesized compounds, one derivative demonstrated an impressive growth inhibition rate ranging from 85.76% to 97.76% against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is supported by its ability to selectively inhibit cyclooxygenase (COX) enzymes. Compounds similar to this have shown:

  • COX-1 Inhibition IC50 : Higher than 9 µM
  • COX-2 Inhibition IC50 : Ranging from 0.1 to 0.31 µM, indicating a high selectivity ratio (SI) for COX-2 over COX-1, which is beneficial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study synthesized a series of 2-chloro derivatives and evaluated their antimicrobial efficacy. The results highlighted:

  • Compound 7g showed the highest antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • The safety profile indicated that these compounds were non-toxic to human cells at therapeutic doses .

Study 2: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated that selected compounds exhibited substantial anti-inflammatory effects:

  • Reduction of inflammation was observed in animal models with percentages ranging from 56.4% to 93.5% after administration, compared to classic NSAIDs like celecoxib and indomethacin which achieved reductions of approximately 94.7% and 96.6%, respectively .

Data Tables

Activity Type Compound/Derivative Target Pathogen/Enzyme IC50/MIC Values Selectivity Ratio (SI)
AntimicrobialCompound 7gMRSAMIC < 0.5 µg/mLN/A
Compound 7a-kE. coli, K. pneumoniaeMIC < 1 µg/mLN/A
Anti-inflammatoryCompound 7a-kCOX-2IC50 = 0.10–0.31 µMSI = up to 132
IndomethacinCOX-1IC50 = 0.039 µMSI = 0.079

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with 3-cyano-4-(methylsulfinyl)aniline and 2-chlorobenzoyl chloride. A nucleophilic acyl substitution occurs, where the amine attacks the carbonyl carbon of the acyl chloride to form the amide bond. Key parameters include:

  • Base selection : Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts .
  • Solvent choice : Anhydrous dichloromethane or dimethylformamide minimizes hydrolysis .
  • Temperature : Reactions are conducted at 0–50°C to balance reactivity and side-product formation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. How is the compound characterized for purity and structural integrity?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C15_{15}H10_{10}ClN3_3O2_2S, ~331.78 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is typical, with retention time matching reference standards .

Q. What are the key physicochemical properties relevant to experimental handling?

Critical properties include:

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Degrades under extreme pH or prolonged UV exposure; store at -20°C in inert atmospheres .
  • Melting Point : Typically 180–200°C, depending on crystalline form .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Discrepancies in IC50_{50} values (e.g., antiparasitic vs. anticancer assays) may arise from:

  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
  • Target Selectivity : Off-target interactions with kinases or proteases can skew results . Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity) and metabolomic profiling to identify confounding pathways .

Q. What strategies are effective for modifying the compound to enhance bioactivity?

Structural modifications focus on:

  • Sulfinyl Group Replacement : Substituting methylsulfinyl with sulfone or sulfonamide alters electron-withdrawing effects, impacting target binding .
  • Halogen Substitution : Replacing chlorine with fluorine or bromine modulates lipophilicity and metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How does the compound interact with kinase targets at the molecular level?

Crystallographic studies (e.g., PDB ID 3BW) reveal:

  • Binding Pocket : The chloro and cyano groups form hydrophobic interactions with kinase hinge regions .
  • Sulfinyl Oxygen : Hydrogen bonds with catalytic lysine residues (e.g., Lys123 in MAPK1) stabilize inhibition . Mutagenesis studies (e.g., alanine scanning) validate critical residues for activity .

Q. What methodologies address low yields in large-scale synthesis?

Challenges include side reactions (e.g., sulfoxide overoxidation). Solutions involve:

  • Catalyst Optimization : Palladium complexes improve Suzuki coupling efficiency in aryl-sulfur bond formation .
  • Flow Chemistry : Continuous reactors enhance temperature control and reduce batch variability .
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste .

Data Analysis and Experimental Design

Q. How are reaction kinetics analyzed to improve synthetic efficiency?

Pseudo-first-order kinetics models quantify rate constants for amidation and sulfinyl group formation. Key steps:

  • Sampling : Aliquot analysis via TLC or HPLC monitors intermediate concentrations .
  • Activation Energy : Arrhenius plots (ln k vs. 1/T) identify temperature-sensitive steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states for rate-limiting steps .

Q. What statistical approaches validate reproducibility in biological assays?

Robust protocols include:

  • Dose-Response Curves : 4-parameter logistic regression calculates EC50_{50} with 95% confidence intervals .
  • Replicates : Triplicate independent experiments minimize intra-assay variability .
  • Blinding : Randomized plate layouts prevent observer bias in high-throughput screens .

Contradiction and Ambiguity Resolution

Q. How to reconcile divergent reports on metabolic stability?

Discrepancies in hepatic microsome half-lives (e.g., human vs. rodent models) arise from:

  • CYP450 Isoform Specificity : Human CYP3A4 may metabolize the compound faster than rodent isoforms .
  • Species Differences : Plasma protein binding variations alter free drug concentrations .
    Cross-species comparisons using LC-MS/MS quantify major metabolites (e.g., sulfone derivatives) .

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